(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years. A common method for synthesizing substituted imidazoles involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and Mass spectral analysis .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions. For example, they can react with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques, including IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Corrosion Inhibition Properties
A study by Ammal, Prajila, and Joseph (2018) on derivatives closely related to the compound demonstrated their effective corrosion inhibition abilities for mild steel in sulfuric acid. These derivatives facilitated the formation of a protective layer on the metal surface, confirmed through gravimetric, electrochemical, SEM, and computational methods. The findings suggest potential industrial applications in protecting metals from acid-induced corrosion, highlighting the significance of structural modifications on the corrosion inhibition efficiency (Ammal, Prajila, & Joseph, 2018).
Catalytic Applications in Organic Synthesis
Research on N-heterocyclic carbenes, to which the subject compound is related, has revealed their efficacy as nucleophilic catalysts in transesterification/acylation reactions (Grasa, Kissling, & Nolan, 2002). These catalysts facilitate the transformation of esters to alcohols at low loadings and room temperature, indicating their utility in synthesizing esters efficiently and sustainably (Grasa, Kissling, & Nolan, 2002).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of new thieno[2,3-b]-thiophene derivatives, as reported by Mabkhot, Kheder, and Al-Majid (2010). Their work demonstrates a facile and convenient method for creating bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, highlighting the compound's role in expanding the chemical diversity of heterocyclic compounds with potential for various applications (Mabkhot, Kheder, & Al-Majid, 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives are known to have a variety of biological effects due to their interaction with various targets . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-3-hydroxy-4-methyl-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)13(18)10(8-15)14-16-11-6-4-5-7-12(11)17(14)3/h4-7,9,18H,1-3H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDIPIUKDVIDMB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C#N)C1=NC2=CC=CC=C2N1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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